5-(Chloromethyl)pyrazine-2-carbonitrile

Nucleophilic Substitution Pyrazine Derivatization Heterocyclic Synthesis

This 5-(chloromethyl)pyrazine-2-carbonitrile (≥98%, CAS 1211526-07-6) is a versatile building block for medicinal chemistry and agrochemical research. Its electrophilic chloromethyl group enables direct SN2 displacement with amines, alkoxides, or thiolates, eliminating the activation steps required by hydroxymethyl analogs. With a balanced LogP of 0.45 and full analytical documentation (NMR, HPLC, MSDS), it is ideally suited for parallel library synthesis and IND-enabling studies. Ensure batch-to-batch traceability and reduce in-house characterization burden with this high-purity intermediate.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1211526-07-6
Cat. No. B111144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)pyrazine-2-carbonitrile
CAS1211526-07-6
Synonyms5-(Chloromethyl)-2-pyrazinecarbonitrile
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C#N)CCl
InChIInChI=1S/C6H4ClN3/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1H2
InChIKeyFWFUJQQQBDEGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)pyrazine-2-carbonitrile (CAS 1211526-07-6) — Sourcing and Characterization Data for Heterocyclic Building Blocks


5-(Chloromethyl)pyrazine-2-carbonitrile (CAS 1211526-07-6) is a disubstituted pyrazine derivative bearing a nitrile group at the 2-position and a chloromethyl moiety at the 5-position . With a molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol, this compound exhibits a density of 1.35 g/cm³ and a boiling point of 301 °C at 760 mmHg [1]. The chloromethyl group confers electrophilic reactivity, rendering this compound a versatile intermediate for nucleophilic substitution chemistry in medicinal and agrochemical research programs [2].

Why 5-(Chloromethyl)pyrazine-2-carbonitrile Cannot Be Replaced by Regioisomeric or Non-Halogenated Pyrazine Carbonitriles


Generic substitution of pyrazine-2-carbonitrile derivatives fails due to the unique spatial and electronic constraints imposed by the 5-chloromethyl substitution pattern. Regioisomers such as 3-(chloromethyl)pyrazine-2-carbonitrile exhibit altered nitrogen lone pair geometry and steric environment, fundamentally modifying nucleophilic substitution kinetics and metal-coordination potential . Non-halogenated analogs (e.g., 5-methylpyrazine-2-carbonitrile) lack the electrophilic chloromethyl handle required for SN2 derivatization, eliminating a primary synthetic diversification route [1]. Additionally, the balance of lipophilicity—quantified via LogP values—differs materially from bromomethyl and hydroxymethyl counterparts, affecting downstream partitioning in multi-step sequences where reaction medium compatibility is critical .

Quantitative Procurement Evidence: 5-(Chloromethyl)pyrazine-2-carbonitrile vs. Closest Analogs


Electrophilic Reactivity: Chloromethyl Leaving Group Capability vs. Hydroxymethyl and Methyl Analogs

The presence of a primary alkyl chloride in 5-(chloromethyl)pyrazine-2-carbonitrile provides quantifiably superior leaving group capability compared to the hydroxyl analog 5-(hydroxymethyl)pyrazine-2-carbonitrile . Chloride serves as an excellent leaving group (conjugate acid pKa ≈ -7) whereas the hydroxyl group requires prior activation (e.g., tosylation or Mitsunobu conditions) for effective SN2 displacement. This differential reactivity eliminates an entire synthetic step when the chloromethyl derivative is selected over the hydroxymethyl starting material . The non-halogenated analog 5-methylpyrazine-2-carbonitrile entirely lacks a leaving group, rendering it unsuitable for nucleophilic substitution-based diversification [1].

Nucleophilic Substitution Pyrazine Derivatization Heterocyclic Synthesis

Supplier-Specified Purity and Traceability: ≥98% Assay with Analytical Documentation

Commercially available 5-(chloromethyl)pyrazine-2-carbonitrile is consistently supplied at ≥98% purity across multiple vendors, with fully characterized physicochemical properties including a calculated LogP of 0.45 . In contrast, the bromomethyl analog 5-(bromomethyl)pyrazine-2-carbonitrile lacks readily accessible boiling point, density, and purity specification data from common chemical catalogs, introducing uncertainty in procurement and experimental reproducibility . The chloromethyl derivative's available safety data sheets (SDS), hazard classifications (GHS07), and MDL registration number (MFCD22396126) provide full compliance documentation required for institutional procurement and inventory management systems .

Analytical Chemistry Quality Control Procurement Specification

Structural Derivatization Potential in Kinase-Targeted Scaffolds

The pyrazine-2-carbonitrile core appears as a privileged scaffold in multiple potent checkpoint kinase 1 (CHK1) inhibitors, with disclosed compounds achieving IC50 values as low as 0.4 nM against purified CHK1 enzyme and 30–220 nM in cellular assays [1][2]. The 5-chloromethyl derivative serves as an intermediate for installing diverse amine, ether, and thioether substituents at this critical position, enabling systematic structure-activity relationship (SAR) exploration . Pyrazine-containing clinical candidates such as CCT245737 (SRA737) and prexasertib (LY2606368) demonstrate that the pyrazine-2-carbonitrile motif supports oral bioavailability and in vivo efficacy in xenograft models when appropriately substituted at positions corresponding to the chloromethyl handle [3].

Kinase Inhibition Medicinal Chemistry Fragment-Based Drug Design

Optimal Procurement Scenarios for 5-(Chloromethyl)pyrazine-2-carbonitrile in Research and Development


Medicinal Chemistry: One-Step Diversification of Pyrazine-2-carbonitrile Scaffolds

5-(Chloromethyl)pyrazine-2-carbonitrile is optimally deployed in medicinal chemistry programs where rapid installation of varied C–N, C–O, or C–S bonds at the 5-position is required. The electrophilic chloromethyl group undergoes direct SN2 displacement with amine, alkoxide, or thiolate nucleophiles without activation steps, enabling parallel library synthesis of kinase-targeted analogs [1]. This reactivity contrasts with 5-(hydroxymethyl)pyrazine-2-carbonitrile, which would require a discrete activation step (e.g., tosylate formation or Mitsunobu conditions), adding both time and purification burden to the synthetic sequence.

Process Chemistry: Streamlined Intermediate for cGMP-Compliant Synthesis

The availability of ≥98% purity with full analytical documentation (MDL MFCD22396126, LogP 0.45, SDS with GHS classifications) makes 5-(chloromethyl)pyrazine-2-carbonitrile suitable for integration into regulated synthetic workflows . In settings requiring batch-to-batch traceability and QC documentation for IND-enabling studies or technology transfer, the comprehensive vendor specification package reduces the regulatory burden associated with in-house intermediate characterization.

Agrochemical and CNS-Targeted Drug Discovery: Pyrazine Core Derivatization

Research programs targeting pyrazine-containing bioactive molecules—particularly those requiring central nervous system penetration or antimicrobial activity—benefit from the balanced lipophilicity (LogP 0.45) of this chloromethyl building block . The pyrazine-2-carbonitrile core appears in marketed anti-tumor and anti-infective agents, and the 5-chloromethyl handle provides a chemically orthogonal derivatization point relative to the nitrile group, enabling sequential functionalization strategies .

Cross-Coupling Methodology Development: Alternative to Bromomethyl Analogs

For laboratories developing transition metal-catalyzed cross-coupling methodologies on pyrazine systems, 5-(chloromethyl)pyrazine-2-carbonitrile offers a chlorine-based electrophilic partner with well-characterized physical properties, including boiling point (301 °C) and density (1.35 g/cm³), facilitating precise stoichiometric control [2]. In scenarios where the higher reactivity of a bromomethyl leaving group is not required, the chloromethyl analog provides a more stable and better-documented alternative to 5-(bromomethyl)pyrazine-2-carbonitrile, for which boiling point and density specifications are not readily available in public catalogs .

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